4-Ethylbenzonitrile

Description

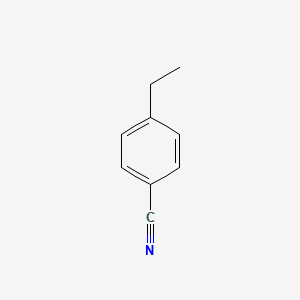

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFMFAQNAFSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179955 | |

| Record name | 4-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-65-3 | |

| Record name | 4-Ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylbenzonitrile (CAS: 25309-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzonitrile, with the CAS registry number 25309-65-3, is an aromatic nitrile compound. It is characterized by an ethyl group and a cyano group attached to a benzene ring in a para configuration. This molecule serves as a versatile building block in organic synthesis and has gained attention in medicinal chemistry and materials science. Its electron-deficient aromatic ring and the reactive nitrile group make it a valuable precursor for the synthesis of various heterocyclic compounds and a potential pharmacophore in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and its emerging role in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 237 °C (lit.) | |

| Melting Point | Not available | |

| Density | 0.956 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.527 (lit.) | |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | |

| Flash Point | 97.8 °C (closed cup) |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Data not explicitly detailed in search results. |

| ¹³C NMR | Data not explicitly detailed in search results. |

| Infrared (IR) | The nitrile (C≡N) stretching vibration is typically observed in the range of 2260 - 2220 cm⁻¹. Aromatic C-H stretching is expected around 3100-3000 cm⁻¹, and aliphatic C-H stretching between 3000-2850 cm⁻¹. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 131. A significant fragment is observed at m/z = 116, corresponding to the loss of a methyl group ([M-15]⁺). |

Synthesis of this compound

Several synthetic routes to this compound have been established. A common laboratory-scale synthesis involves a multi-step process starting from ethylbenzene.

Synthesis from Ethylbenzene via Thioamide Intermediate

This method proceeds through the formation of an intermediate, 4-ethyl-thiobenzamide, which is then converted to the desired nitrile.

Experimental Protocol:

Step 1: Synthesis of 4-Ethyl-thiobenzamide

-

In a 1-liter polyethylene vessel cooled to -20 °C, add 0.5 L of 98% hydrofluoric acid with agitation.

-

To this, add 46 g (0.6 mol) of ammonium thiocyanate in portions.

-

Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.

-

Continue agitation for 20 hours at room temperature.

-

Pour the reaction mixture onto ice, leading to the precipitation of a solid.

-

Filter the precipitate under suction and wash with water.

-

Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation.

-

After drying, 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide is obtained (m.p. 115-117 °C).

Step 2: Conversion to this compound

The 4-ethyl-thiobenzamide is converted to this compound through treatment with an alkali, which results in the elimination of hydrogen sulfide (H₂S). The specific conditions for this step (e.g., choice of base, solvent, temperature) can be adapted from standard procedures for the conversion of thioamides to nitriles.

Caption: Synthesis of this compound from Ethylbenzene.

Applications in Chemical Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Synthesis of 1,3,5-Triazine Derivatives

A significant application of this compound is in the preparation of substituted 1,3,5-triazines. These heterocycles are of interest in various fields, including medicinal chemistry and materials science.

Experimental Protocol: One-pot Cross-Cyclotrimerization

A general procedure involves the reaction of a nitrile with triflic anhydride or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4,6-trisubstituted-1,3,5-triazines. For example, this compound can be used in the preparation of 2-(3-bromophenyl)-4,6-bis-(4-ethylphenyl)--triazine.

Caption: Synthesis of 1,3,5-Triazines from Nitriles.

Role in Drug Development: Cytochrome P450 Inhibition

Benzonitrile derivatives are known to interact with various biological targets. This compound has been identified as a micromolar inhibitor of Cytochrome P450 2A6 (CYP2A6), with a reported IC₅₀ value of 7.4 µM.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including the majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.

The inhibitory activity of this compound on CYP2A6 suggests its potential as a lead compound for the development of more potent and selective inhibitors. Such inhibitors could be valuable as pharmacological tools to study the role of CYP2A6 in various physiological and pathological processes or as therapeutic agents to mitigate the toxicity of CYP2A6 substrates.

Caption: Inhibition of CYP2A6-mediated drug metabolism.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds like 1,3,5-triazines. Its emerging role as a cytochrome P450 inhibitor highlights its potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this versatile molecule. Further exploration of its biological activities and applications in medicinal chemistry is warranted.

4-Ethylbenzonitrile IUPAC name and structure

An In-depth Technical Guide to 4-Ethylbenzonitrile

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: this compound[1][2]

Synonyms: p-Ethylbenzonitrile, Benzonitrile, 4-ethyl-[1]

Molecular Formula: C₉H₉N[1][3][4]

Structure:

The structure of this compound consists of a benzene ring substituted with an ethyl group and a nitrile group at the para position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 237 °C | [3][5] |

| Density | 0.956 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.527 | [3][5] |

| Flash Point | 97.8 °C (closed cup) | [3] |

| SMILES | CCC1=CC=C(C=C1)C#N | [1] |

| InChIKey | SXFFMFAQNAFSLF-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound proceeds via the formation of 4-ethyl-thiobenzamide, followed by the elimination of hydrogen sulfide.[6]

Materials:

-

Ethylbenzene

-

Ammonium thiocyanate

-

98% Hydrofluoric acid

-

Ice

-

Toluene or chlorobenzene (for recrystallization)

-

Alkali solution

Procedure: [6]

-

Thioamidation: In a 1-liter polyethylene vessel cooled to -20 °C, 46 g (0.6 mol) of ammonium thiocyanate is added to 0.5 L of 98% hydrofluoric acid with agitation. Subsequently, 53 g (0.5 mol) of ethylbenzene is added in portions. The reaction mixture is then stirred for 20 hours at room temperature.

-

Isolation of Intermediate: The reaction mixture is poured onto ice, leading to the precipitation and slow crystallization of a solid. The precipitate is collected by suction filtration and washed with water. Steam distillation can be employed to recover unreacted ethylbenzene. The resulting solid, 4-ethyl-thiobenzamide, is dried.

-

Nitrile Formation: The 4-ethyl-thiobenzamide intermediate is treated with an alkali solution to induce the elimination of hydrogen sulfide (H₂S), yielding this compound. The specific conditions for this step (e.g., concentration of alkali, temperature, reaction time) should be optimized.

Analytical Methodology: Gas Chromatography (GC)

The purity of this compound can be assessed using gas chromatography. The following is a general protocol that can be adapted for this purpose.

Principle:

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.[7]

Instrumentation and Reagents:

-

Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen (high purity).

-

FID Gases: Hydrogen and compressed air (high purity).

-

Solvent: High-purity acetone or dichloromethane.

-

Sample: this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Parameters (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area can be used for quantification against a standard of known concentration. The purity is determined by the relative area of the main peak.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): GC-MS analysis can provide information on the molecular weight and fragmentation pattern. Key fragments for this compound would include the molecular ion peak and peaks corresponding to the loss of alkyl fragments.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2220-2240 cm⁻¹ and bands associated with the aromatic ring and the ethyl group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will exhibit signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).

-

¹³C NMR: Will show distinct signals for the carbon atoms of the nitrile group, the aromatic ring, and the ethyl group.[2]

-

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding specific signaling pathways directly involving this compound. As a relatively simple organic nitrile, its primary applications are likely as a building block in organic synthesis or as a component in materials science rather than as a biologically active agent in drug development. However, it may be used in the synthesis of more complex molecules with biological activity.[5][8]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 25309-65-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound , 98% , 25309-65-3 - CookeChem [cookechem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 25309-65-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Ethylbenzonitrile from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 4-ethylbenzonitrile, a key intermediate in the synthesis of various organic compounds, starting from ethylbenzene. This document details relevant reaction mechanisms, experimental protocols, and quantitative data to assist researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an aromatic nitrile that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a cyano group para to an ethyl group on a benzene ring, allows for a variety of subsequent chemical transformations. The synthesis of this compound from the readily available starting material, ethylbenzene, can be approached through several synthetic strategies. This guide will explore the most pertinent and documented methods for this conversion.

Primary Synthetic Route: Two-Step Synthesis via an Ethyl-thiobenzamide Intermediate

A well-documented and high-yield method for the synthesis of this compound from ethylbenzene proceeds through a two-step process involving the formation of an ethyl-thiobenzamide intermediate.[2] This method offers high regioselectivity for the para position.

Experimental Protocol

Step 1: Synthesis of 4-Ethyl-thiobenzamide

-

In a 1-liter polyethylene vessel, cool 0.5 liters of 98% hydrofluoric acid to -20°C with agitation.

-

To the cooled acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions.

-

Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.

-

Continue agitation for 20 hours at room temperature.

-

Pour the reaction mixture onto ice, which will cause a precipitate to separate and slowly crystallize.

-

Filter the precipitate under suction and wash it with water.

-

An optional steam distillation can be performed on the precipitate to recover any unreacted ethylbenzene.

-

After drying, 66 g of slightly yellow 4-ethyl-thiobenzamide is obtained.[2]

Step 2: Conversion of 4-Ethyl-thiobenzamide to this compound

The this compound is obtained from the thioamide intermediate in a known manner using an alkali solution, which results in the splitting off of hydrogen sulfide (H₂S).[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethylbenzene | [2] |

| Intermediate | 4-Ethyl-thiobenzamide | [2] |

| Final Product | This compound | [2] |

| Conversion Rate (relative to ethylbenzene used) | 80% | [2] |

| Yield (relative to converted ethylbenzene) | 95% | [2] |

| Purity (p-position substitution) | >95% | [2] |

| Melting Point of Intermediate | 115 - 117 °C | [2] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the thioamide intermediate route is well-documented, other established chemical transformations could potentially be applied to synthesize this compound from ethylbenzene. These are presented as logical pathways for consideration in a research context.

Ammoxidation

Ammoxidation is a significant industrial process for the conversion of alkylbenzenes into the corresponding benzonitriles.[3] This reaction is typically a high-temperature, gas-phase process catalyzed by various metal oxides, involving an oxidation reaction in the presence of ammonia.[3] While a specific protocol for the ammoxidation of ethylbenzene to this compound was not detailed in the surveyed literature, the general principle suggests its feasibility.

Caption: Conceptual diagram of the ammoxidation process.

Halogenation followed by Cyanation

A common laboratory-scale approach for the synthesis of nitriles from alkylbenzenes involves a two-step process: benzylic halogenation followed by nucleophilic substitution with a cyanide salt.

-

Benzylic Bromination: Ethylbenzene can undergo free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This would yield (1-bromoethyl)benzene.

-

Cyanation: The resulting benzylic bromide can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent to yield the corresponding nitrile through an SN2 reaction.[4]

References

Physical and chemical properties of p-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-Ethylbenzonitrile (4-Ethylbenzonitrile). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical Identity and Physical Properties

p-Ethylbenzonitrile, also known as 4-ethylbenzenecarbonitrile, is an aromatic nitrile.[1] It is characterized by a benzene ring substituted with an ethyl group and a nitrile group at the para position.[1] This compound is typically a colorless to light yellow liquid at room temperature.[1][2] It has low solubility in water but is soluble in organic solvents like ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of p-Ethylbenzonitrile

| Property | Value | Reference |

| CAS Number | 25309-65-3 | [2][3] |

| Molecular Formula | C₉H₉N | [4][5] |

| Molecular Weight | 131.17 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 237 °C (lit.) | [2] |

| Density | 0.956 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.527 (lit.) | [2][3] |

| Flash Point | 97.8 °C (208.0 °F) - closed cup | [2][3] |

| Solubility | Low solubility in water; soluble in organic solvents. | [1] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-Ethylbenzonitrile. Key spectral data are summarized below.

Table 2: Spectral Data for p-Ethylbenzonitrile

| Technique | Availability/Reference |

| ¹³C NMR Spectroscopy | Data available.[5] |

| Mass Spectrometry (GC-MS) | Data available.[5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available.[5] |

Synthesis of p-Ethylbenzonitrile

A common method for the synthesis of this compound involves the reaction of ethylbenzene with ammonium thiocyanate in the presence of hydrofluoric acid to form an intermediate, ethyl-thiobenzamide, which is then converted to this compound.[6]

Materials:

-

Ethylbenzene

-

Ammonium thiocyanate

-

98% Hydrofluoric acid

-

Ice

-

Polyethylene vessel (1 liter capacity)

Procedure:

-

In a 1-liter polyethylene vessel cooled to -20 °C, add 0.5 L of 98% hydrofluoric acid with agitation.[6]

-

To the stirred acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions.[6]

-

Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.[6]

-

Continue agitation for 20 hours at room temperature.[6]

-

Pour the reaction mixture onto ice, which will cause a precipitate to form and slowly crystallize.[6]

-

Filter the precipitate by suction and wash it with water.[6]

-

The intermediate, 4-ethyl-thiobenzamide, can be recovered and purified.[6]

-

The this compound is then obtained from the thioamide intermediate by treatment with an alkali to split off hydrogen sulfide.[6]

References

- 1. CAS 25309-65-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 25309-65-3 [m.chemicalbook.com]

- 3. This compound 98 25309-65-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Ethylbenzonitrile

This guide provides a comprehensive overview of 4-Ethylbenzonitrile, a significant chemical intermediate in various synthetic processes. It is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound is an aromatic nitrile compound characterized by an ethyl group and a nitrile group attached to a benzene ring at positions 1 and 4, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1][2][3][4] |

| Linear Formula | C₂H₅C₆H₄CN | |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Exact Mass | 131.17 Da | [4] |

| CAS Number | 25309-65-3 | [1][2][3] |

| EC Number | 246-811-5 | |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Ethylbenzonitrile, Benzonitrile, 4-ethyl- | [1] |

| Boiling Point | 237 °C | [5] |

| Density | 0.956 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.527 | [6] |

| Flash Point | 97.8 °C (208.0 °F) - closed cup | [6] |

| SMILES | CCC1=CC=C(C=C1)C#N | [1][3] |

| InChI Key | SXFFMFAQNAFSLF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of ethylbenzene with ammonium thiocyanate in the presence of hydrofluoric acid. This process proceeds through an intermediate, 4-ethyl-thiobenzamide, which is then converted to the final product.

Experimental Protocol: Synthesis via 4-Ethyl-thiobenzamide Intermediate [7]

-

Reaction Setup: In a 1-liter polyethylene vessel equipped with an agitator, cool 0.5 L of 98% hydrofluoric acid to -20°C.

-

Addition of Reactants: To the cooled hydrofluoric acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions, followed by the portion-wise addition of 53 g (0.5 mol) of ethylbenzene, while maintaining the temperature at -20°C and ensuring continuous agitation.

-

Reaction Progression: After the addition is complete, continue to agitate the reaction mixture for 20 hours at room temperature.

-

Precipitation and Isolation: Pour the reaction mixture onto ice. A precipitate will form and slowly crystallize.

-

Filtration: Isolate the precipitate by suction filtration and wash it with water.

-

Purification: Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation. The remaining solid is 4-ethyl-thiobenzamide.

-

Drying: After drying, approximately 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide is obtained (m.p. 115-117°C). This represents an 80% conversion rate relative to the initial ethylbenzene. The product can be further purified by recrystallization from toluene or chlorobenzene.

-

Conversion to this compound: The 4-ethyl-thiobenzamide is converted to this compound in a known manner using an alkali, which results in the splitting off of hydrogen sulfide (H₂S).

Applications in Chemical Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules. Its nitrile group can undergo various transformations, making it a versatile building block in organic chemistry.

-

Synthesis of Triazine Derivatives: It is used in the preparation of 2-(3-bromo-phenyl)-4,6-bis-(4-ethyl-phenyl)-[1][4][7]-triazine.[8]

-

Synthesis of Benzyl-methylbenzene Mixtures: It is a reactant in the synthesis of a mixture of 1-benzyl-2-methylbenzene and 1-benzyl-4-methylbenzene.[8]

-

Catalyst Research: this compound is utilized in the context of nickel oxide catalysts for the synthesis of pyrimidine derivatives.[8][9]

Spectroscopic Analysis

The structural elucidation of this compound and its reaction products is typically achieved through standard spectroscopic techniques. While specific spectra are not provided here, researchers can expect to use methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch would be a prominent feature in the IR spectrum.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

For detailed spectroscopic data, researchers can refer to chemical databases and suppliers that often provide this information.[10]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] Personal protective equipment, including eye shields and gloves, is recommended.[6] It should be stored in a well-ventilated area away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 25309-65-3 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 25309-65-3 [chemicalbook.com]

- 9. This compound | 25309-65-3 [amp.chemicalbook.com]

- 10. 25309-65-3|this compound|BLD Pharm [bldpharm.com]

Discovery and history of substituted benzonitriles

An In-depth Technical Guide to the Discovery and History of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are a pivotal class of aromatic compounds characterized by a benzene ring substituted with a cyano group (-CN) and other functional groups. This structural motif is of profound importance in medicinal chemistry and agrochemistry, serving as a cornerstone for the development of various therapeutic agents and herbicides. This technical guide provides a comprehensive overview of the discovery, history, and key applications of substituted benzonitriles, with a focus on seminal compounds that have had a significant impact. We delve into the historical context of their discovery, mechanisms of action, and the experimental protocols that were instrumental in their development. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to provide a deeper understanding of their scientific journey.

Introduction: The Dawn of Nitrile Chemistry

The history of substituted benzonitriles is intrinsically linked to the discovery of the parent compound, benzonitrile. In 1844, the German chemist Hermann Fehling first reported the synthesis of benzonitrile.[1] He produced the compound through the thermal dehydration of ammonium benzoate and, in doing so, not only identified a new substance but also coined the term "nitrile," which now defines the entire class of organic compounds containing a cyano group.[1]

Early laboratory syntheses, such as Fehling's dehydration of benzamide and the Rosenmund–von Braun reaction using cuprous cyanide, paved the way for further exploration.[1] Industrially, the ammoxidation of toluene has become a primary method for benzonitrile production.[1] The discovery of this foundational molecule opened the door to the vast field of substituted benzonitriles, where the addition of various functional groups to the benzene ring has led to compounds with a wide array of biological activities.

This guide will focus on three exemplary substituted benzonitriles that highlight the diverse applications of this chemical class:

-

Fadrozole and Anastrozole: Potent non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.

-

Dichlobenil: A widely used herbicide that functions by inhibiting cellulose synthesis in plants.

Through these examples, we will explore the historical development, mechanism of action, and the scientific methodologies that underpinned their journey from discovery to application.

Aromatase Inhibitors in Oncology: Fadrozole and Anastrozole

The discovery of non-steroidal aromatase inhibitors marked a significant milestone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. By targeting the aromatase enzyme, these drugs effectively block the production of estrogens, which fuel the growth of many breast tumors.

History and Discovery

Fadrozole (trade name Afema) was one of the pioneering second-generation non-steroidal aromatase inhibitors.[2] It emerged from research efforts to develop more potent and selective inhibitors than the first-generation aminoglutethimide.[2] Fadrozole demonstrated superior potency and selectivity in inhibiting aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[2][3]

Anastrozole (trade name Arimidex), a third-generation aromatase inhibitor, was patented in 1987 by Imperial Chemical Industries (ICI) and approved for medical use in 1995.[4] It offered even greater selectivity and potency than fadrozole, with a favorable side-effect profile.[5] Clinical trials, such as the Arimidex, Tamoxifen, Alone or in Combination (ATAC) trial, established anastrozole as a preferred treatment for postmenopausal women with localized estrogen receptor-positive breast cancer.[4]

Mechanism of Action

Both fadrozole and anastrozole are competitive, non-steroidal inhibitors of aromatase, a cytochrome P450 enzyme.[6][7] They bind reversibly to the heme group of the enzyme, blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[8][9] This leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen-dependent cancer cells of their growth stimulus.[7][8] The inhibition of aromatase by these drugs can also have downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to a compensatory increase in gonadotropin secretion.[6]

Recent studies have suggested that anastrozole may have a secondary mechanism of action, acting as an estrogen receptor α (ERα) agonist to activate ERE-dependent transcription, which could be relevant in the context of endocrine resistance.[10]

Signaling Pathway of Aromatase Inhibition

References

- 1. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anastrozole - Wikipedia [en.wikipedia.org]

- 5. [Development of a novel aromatase inhibitor, anastrozole (Arimidex)--its basic and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 8. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Reactivity and Stability of 4-Ethylbenzonitrile Under Normal Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Ethylbenzonitrile under standard laboratory conditions. This compound is a stable aromatic nitrile that is a liquid at room temperature. While generally stable, it is susceptible to hydrolysis under acidic or basic conditions and can undergo oxidation at the ethyl group. This document outlines its known physical and chemical properties, potential hazards, and incompatibilities. Detailed experimental protocols for assessing its stability and characterizing its reactivity are also provided to guide researchers in its handling and application.

Physicochemical Properties

This compound is a colorless liquid under normal conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | [2][3][4] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| CAS Number | 25309-65-3 | [2][3][4] |

| Boiling Point | 237 °C | [2][3][5] |

| Density | 0.956 g/mL at 25 °C | [2][3][5] |

| Refractive Index | n20/D 1.527 | [2][3] |

| Flash Point | 97.8 °C (closed cup) | [3] |

| Appearance | Colorless liquid | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [2] |

Chemical Stability

Under normal ambient temperature and pressure, this compound is a stable compound.[1] Hazardous polymerization is not known to occur.[1]

Thermal Stability

Incompatibilities

To maintain its stability, this compound should be stored away from strong oxidizing agents.[1]

Hazardous Decomposition Products

Under normal conditions of use and storage, no hazardous decomposition products are expected.[1] Combustion of this compound may produce hazardous decomposition products including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.

Chemical Reactivity

The reactivity of this compound is primarily centered around the cyano group and the benzylic protons of the ethyl group.

Hydrolysis

Similar to other benzonitriles, this compound can undergo hydrolysis to form 4-ethylbenzamide and subsequently 4-ethylbenzoic acid. This reaction can be catalyzed by either acid or base.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding amide and then the carboxylic acid.[7] The reaction rate can be influenced by the concentration of the acid.[7]

-

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group. This process also yields the amide, which can be further hydrolyzed to the carboxylate salt upon heating.[6] Subsequent acidification is required to obtain the free carboxylic acid.[6]

While specific kinetic data for the hydrolysis of this compound is not available, studies on para-substituted benzonitriles indicate that the rate of hydrolysis is influenced by the electronic nature of the substituent.[7]

Oxidation

The ethyl group of this compound is susceptible to oxidation. For instance, the benzylic protons can be oxidized to form a ketone.

Experimental Protocols

Protocol for Determining Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal decomposition temperature of this compound.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Sample pans (e.g., alumina, platinum)

-

Analytical balance

Procedure:

-

Tare a clean TGA sample pan on an analytical balance.

-

Add a small, accurately weighed sample of this compound (typically 5-10 mg) to the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition (the temperature at which significant weight loss begins). The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol for Base-Catalyzed Hydrolysis to 4-Ethylbenzoic Acid

This protocol describes a general method for the hydrolysis of this compound to 4-ethylbenzoic acid using a hydroxide base.[6][8]

Objective: To synthesize and isolate 4-ethylbenzoic acid from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or other suitable solvent

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an aqueous solution of NaOH or KOH to the flask.

-

Heat the mixture to reflux with stirring for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water.

-

Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the 4-ethylbenzoic acid to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product to obtain crude 4-ethylbenzoic acid, which can be further purified by recrystallization.

Caption: Hydrolysis pathway of this compound.

Protocol for Monitoring Chemical Stability by HPLC-MS

This protocol provides a framework for assessing the stability of this compound in various aqueous solutions.

Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS) detector

-

Incubator or water bath

-

Autosampler

-

Vials

-

Buffer solutions of desired pH

-

Acetonitrile or methanol (HPLC grade)

-

DMSO (for stock solution)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions by diluting the stock solution into the desired aqueous buffer solutions (e.g., pH 4, 7, and 9) to a final concentration (e.g., 10 µM).

-

Incubate the working solutions at a constant temperature (e.g., 37 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Quench any further reaction by adding an equal volume of cold acetonitrile or methanol.

-

Analyze the samples by HPLC-MS. The HPLC method should be developed to separate this compound from any potential degradation products.

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

-

Plot the percentage remaining versus time to determine the stability profile.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a chemically stable compound under normal conditions, making it a reliable reagent for various synthetic applications. Its primary reactivity involves the hydrolysis of the nitrile group and oxidation of the ethyl substituent. Researchers and drug development professionals should be aware of its incompatibility with strong oxidizing agents. The provided experimental protocols offer a foundation for further investigation into its thermal stability and reactivity kinetics, enabling its safe and effective use in research and development.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 25309-65-3 [chemicalbook.com]

- 3. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. znaturforsch.com [znaturforsch.com]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to 4-Ethylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylbenzonitrile, a versatile aromatic nitrile. It details the compound's synonyms and common identifiers, physicochemical properties, and includes a detailed experimental protocol for its synthesis. A significant focus is placed on its application as a key intermediate in the synthesis of the anxiolytic and neuroprotective agent, etifoxine. The guide further explores the mechanism of action of etifoxine, providing a visual representation of its signaling pathway. This document serves as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering critical data and methodologies to facilitate their work with this compound and its derivatives.

Compound Identification and Synonyms

This compound is a chemical compound that has been identified in the human lung. It is characterized as a terminal alkene that can undergo aerobic photooxidation to produce reactive oxygen species, such as the superoxide radical anion and hydrogen peroxide. Furthermore, this compound can be converted into triazine, a compound that has demonstrated tumorigenic effects in the lungs of rats and mice. The functional groups present in this compound include amines, hydroxyls, carbonyls, and nitriles. This compound has been observed to have an inhibitory effect on lung fibroblasts, which is attributed to its interference with the function of β-unsaturated ketones.[1]

A comprehensive list of synonyms and identifiers for this compound is provided in Table 1 for easy reference.

Table 1: Synonyms and Common Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | p-Ethylbenzonitrile, Benzonitrile, 4-ethyl- |

| CAS Number | 25309-65-3 |

| PubChem CID | 91393 |

| EC Number | 246-811-5 |

| Molecular Formula | C₉H₉N |

| SMILES | CCC1=CC=C(C=C1)C#N |

| InChI | InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 |

| InChIKey | SXFFMFAQNAFSLF-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 237 °C (lit.) | |

| Density | 0.956 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.527 (lit.) | |

| Flash Point | 97.8 °C (closed cup) | |

| Solubility | Soluble in organic solvents. | |

| XLogP3 | 2.7 | [2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from ethylbenzene.

Step 1: Synthesis of 4-Ethyl-thiobenzamide

-

In a 1-liter polyethylene vessel, cool 0.5 L of 98% hydrofluoric acid to -20 °C with agitation.

-

Add 46 g (0.6 mol) of ammonium thiocyanate in portions to the cooled hydrofluoric acid.

-

Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions to the reaction mixture.

-

Continue agitation for 20 hours at room temperature.

-

Pour the reaction mixture onto ice, which will cause a precipitate to separate and slowly crystallize.

-

Filter the precipitate by suction and wash it with water.

-

Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation.

-

After drying, 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide with a melting point of 115-117 °C is obtained. This corresponds to a conversion rate of 80% relative to the ethylbenzene used and a yield of 95% relative to the converted ethylbenzene.

-

The product can be recrystallized from toluene or chlorobenzene. Gas chromatography should confirm that the substitution by the thioamide group has occurred at the para-position with a purity of over 95%.

Step 2: Synthesis of this compound

-

The this compound can be obtained from the 4-ethyl-thiobenzamide intermediate in a known manner using an alkali solution. This reaction proceeds by splitting off hydrogen sulfide (H₂S).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its primary application in medicinal chemistry is as a key intermediate in the synthesis of the anxiolytic drug, etifoxine.

Role in the Synthesis of Etifoxine

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a non-benzodiazepine anxiolytic and anticonvulsant. The synthesis of etifoxine involves the use of this compound as a precursor for one of the key structural fragments of the final drug molecule.

Mechanism of Action of Etifoxine

Etifoxine exhibits a dual mechanism of action, which distinguishes it from traditional benzodiazepine anxiolytics.[1][2][3]

-

Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds directly to the β2 and β3 subunits of the GABA-A receptor complex.[1][2][3] This binding enhances the receptor's response to the inhibitory neurotransmitter GABA, leading to a calming effect. This is different from benzodiazepines, which primarily bind at the interface of the α and γ subunits.[3]

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[2][3] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, further enhancing GABAergic inhibition.[1][2][3]

The synergistic effect of these two mechanisms contributes to the anxiolytic and neuroprotective properties of etifoxine.[3]

Signaling Pathway of Etifoxine's Action

References

An In-depth Technical Guide to 4-Ethylbenzenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 4-ethylbenzenecarbonitrile, a key aromatic nitrile intermediate. The information presented herein is intended to support research and development activities by providing essential physicochemical data, spectroscopic information, and synthesis protocols.

Physicochemical Properties

4-Ethylbenzenecarbonitrile is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by an ethyl substituent at the para position of the benzonitrile ring structure. This compound is soluble in organic solvents like ethanol and acetone but has low solubility in water.[1][2]

Table 1: Physicochemical Data of 4-Ethylbenzenecarbonitrile

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [3][4] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Boiling Point | 237 °C (lit.) | [5][6] |

| Melting Point | -24.2 °C (estimate) | [7] |

| Density | 0.956 g/mL at 25 °C (lit.) | [5][6] |

| Flash Point | 97.8 °C (closed cup) | |

| Refractive Index (n20/D) | 1.527 (lit.) |

Spectroscopic Characterization

The structural identity of 4-ethylbenzenecarbonitrile is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of 4-Ethylbenzenecarbonitrile

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 2.7 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |

| ¹³C NMR | Predicted δ (ppm): 147 (Ar-C), 132 (Ar-C), 128 (Ar-C), 119 (CN), 110 (Ar-C), 29 (-CH₂-), 15 (-CH₃) |

| IR (Infrared) | Characteristic Peaks (cm⁻¹): ~2225 (C≡N stretch), ~2970 (aliphatic C-H stretch), ~1605, 1500 (aromatic C=C stretch) |

| MS (Mass Spec.) | m/z: 131 (M⁺), 116 (M⁺ - CH₃) |

Note: The NMR data is predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.

Synthesis of 4-Ethylbenzenecarbonitrile

4-Ethylbenzenecarbonitrile can be synthesized through various methods. A common laboratory-scale synthesis involves the conversion of ethylbenzene to 4-ethyl-thiobenzamide, followed by hydrolysis to the nitrile.

Experimental Protocol: Synthesis from Ethylbenzene

This two-step synthesis first introduces a thioamide group to ethylbenzene, which is then converted to the nitrile.

Step 1: Synthesis of 4-Ethyl-thiobenzamide [8]

-

Materials:

-

Ethylbenzene (0.5 mol)

-

Ammonium thiocyanate (0.6 mol)

-

98% Hydrofluoric acid (0.5 L)

-

Ice

-

Toluene or Chlorobenzene (for recrystallization)

-

Polyethylene vessel (1 L capacity)

-

-

Procedure:

-

In a 1 L polyethylene vessel equipped with a stirrer, cool 0.5 L of 98% hydrofluoric acid to -20 °C.

-

While maintaining the temperature and stirring, add 46 g (0.6 mol) of ammonium thiocyanate in portions.

-

Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.

-

Continue stirring the reaction mixture at room temperature for 20 hours.

-

Pour the reaction mixture onto ice, which will cause a precipitate to form and slowly crystallize.

-

Filter the precipitate under suction and wash with water.

-

(Optional) Recover unreacted ethylbenzene from the precipitate by steam distillation.

-

Dry the precipitate to obtain crude ethyl-thiobenzamide.

-

Recrystallize the product from toluene or chlorobenzene to yield pure 4-ethyl-thiobenzamide.

-

Step 2: Conversion of 4-Ethyl-thiobenzamide to 4-Ethylbenzenecarbonitrile [8]

-

Materials:

-

4-Ethyl-thiobenzamide

-

Alkali solution (e.g., NaOH or KOH)

-

-

Procedure:

-

Treat the 4-ethyl-thiobenzamide with an alkali solution.

-

The reaction proceeds with the splitting off of hydrogen sulfide (H₂S) to yield 4-ethylbenzenecarbonitrile. Note: This step is described in the literature as being performed in a "known manner," and specific reaction conditions such as concentration, temperature, and reaction time should be optimized.

-

Synthesis Workflow

Caption: Synthesis of this compound from ethylbenzene.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable building block in medicinal chemistry and materials science. For instance, it can be used in the preparation of triazine derivatives and substituted benzylamines.

Logical Relationship of Functional Group Transformations

Caption: Key transformations of the nitrile group in this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and eye protection, when handling this chemical. Store in a tightly closed container in a dry, well-ventilated area.

Table 3: Safety Information for 4-Ethylbenzenecarbonitrile

| Hazard Statement | Precautionary Statement |

| Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

This is not an exhaustive list of all hazards. Please refer to the full Safety Data Sheet (SDS) before use.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 25309-65-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 25309-65-3 [chemicalbook.com]

- 6. This compound CAS#: 25309-65-3 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for 4-Ethylbenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-ethylbenzonitrile, a versatile building block in organic synthesis. Its unique combination of a reactive nitrile group and an ethyl-substituted aromatic ring makes it a valuable precursor for a variety of important molecular scaffolds, particularly in the fields of materials science and medicinal chemistry.

Overview of Applications

This compound serves as a key starting material in several important organic transformations, including:

-

Synthesis of 1,3,5-Triazines: The cyclotrimerization of this compound provides a straightforward route to symmetrically substituted 1,3,5-triazines. Furthermore, its cross-cyclotrimerization with other nitriles allows for the synthesis of unsymmetrically substituted triazines, which are of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

-

Formation of Tetrazoles: The [2+3] cycloaddition reaction of this compound with an azide source offers a reliable method for the synthesis of 5-(4-ethylphenyl)tetrazole. The tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

-

Reduction to Benzylamines: The nitrile group can be readily reduced to a primary amine, yielding 4-ethylbenzylamine. This transformation is crucial for the introduction of a flexible, basic moiety in the development of various bioactive compounds.

-

Hydrolysis to Benzoic Acids: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-ethylbenzoic acid. This provides a route to a variety of derivatives, including esters and amides, which are prevalent in pharmaceuticals and other functional molecules.

-

Benzylic Functionalization: The ethyl group attached to the benzene ring is susceptible to functionalization, such as benzylic fluorination. This allows for the introduction of fluorine atoms, which can significantly alter the biological properties of a molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic applications of this compound discussed in this document.

| Application | Product | Reagents and Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclotrimerization | 2,4,6-Tris(4-ethylphenyl)-1,3,5-triazine | TiCl₄(thf)₂ / Mg | THF | 150 | 48 | High |

| [2+3] Cycloaddition | 5-(4-Ethylphenyl)tetrazole | Sodium Azide, Ammonium Chloride | DMF | 125 | 7 | Good |

| Reduction | 4-Ethylbenzylamine | Lithium Aluminum Hydride | Diethyl ether | Reflux | 2 | 85-95 |

| Hydrolysis | 4-Ethylbenzoic acid | Sodium Hydroxide | Water/Ethanol | Reflux | 24 | >90 |

| Benzylic Monofluorination | 1-(4-Cyanophenyl)-1-fluoroethane | Selectfluor, 9-Fluorenone (photocatalyst) | Acetonitrile | 27 | 12 | 78 |

Experimental Protocols

Synthesis of 2,4,6-Tris(4-ethylphenyl)-1,3,5-triazine (Cyclotrimerization)

This protocol describes the homo-cyclotrimerization of this compound to the corresponding symmetrically substituted 1,3,5-triazine using a titanium-based catalytic system.[1]

Materials:

-

This compound

-

Titanium(IV) chloride tetrahydrofuran complex (TiCl₄(thf)₂)

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene for recrystallization

Procedure:

-

In a dry, argon-flushed Schlenk flask, add magnesium turnings (2 mol%) and TiCl₄(thf)₂ (0.5 mol%).

-

Add anhydrous THF to the flask, followed by this compound (1.0 eq).

-

The reaction mixture is heated to 150 °C and stirred for 48 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from hot toluene to afford 2,4,6-tris(4-ethylphenyl)-1,3,5-triazine as a solid.

Diagram of the Cyclotrimerization Workflow:

Caption: Workflow for the synthesis of 2,4,6-tris(4-ethylphenyl)-1,3,5-triazine.

Synthesis of 5-(4-Ethylphenyl)tetrazole ([2+3] Cycloaddition)

This protocol describes the synthesis of 5-(4-ethylphenyl)tetrazole from this compound and sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Methanol for recrystallization

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add anhydrous DMF to the flask.

-

The reaction mixture is heated to 125 °C and stirred for 7 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the solution is carefully acidified with concentrated hydrochloric acid to pH 2.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from aqueous methanol to yield 5-(4-ethylphenyl)tetrazole.

Diagram of the Tetrazole Synthesis Pathway:

Caption: Synthesis of 5-(4-ethylphenyl)tetrazole from this compound.

Synthesis of 4-Ethylbenzylamine (Reduction)

This protocol details the reduction of this compound to 4-ethylbenzylamine using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sodium sulfate, anhydrous

-

Water

-

Sodium hydroxide solution

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

The reaction mixture is stirred at reflux for 2 hours.

-

After cooling in an ice bath, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield 4-ethylbenzylamine.

Diagram of the Reduction Workflow:

Caption: Workflow for the reduction of this compound to 4-ethylbenzylamine.

Synthesis of 4-Ethylbenzoic Acid (Hydrolysis)

This protocol describes the base-catalyzed hydrolysis of this compound to 4-ethylbenzoic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of this compound (1.0 eq), sodium hydroxide (2.5 eq), water, and ethanol is heated at reflux for 24 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-ethylbenzoic acid.

Diagram of the Hydrolysis Reaction:

Caption: Synthesis of 4-ethylbenzoic acid via hydrolysis of this compound.

Synthesis of 1-(4-Cyanophenyl)-1-fluoroethane (Benzylic Monofluorination)

This protocol outlines the visible-light-promoted, metal-free benzylic monofluorination of this compound.

Materials:

-

This compound

-

Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

9-Fluorenone

-

Acetonitrile

-

Compact Fluorescent Lamp (CFL) or LED light source

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq), Selectfluor (1.2 eq), and 9-fluorenone (10 mol%) in acetonitrile.

-

The reaction mixture is stirred at 27 °C and irradiated with a compact fluorescent lamp or LED for 12 hours.

-

The progress of the reaction can be monitored by ¹⁹F NMR.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1-(4-cyanophenyl)-1-fluoroethane.

Diagram of the Benzylic Fluorination Process:

Caption: Visible-light-promoted benzylic monofluorination of this compound.

References

Application Notes & Protocols: 4-Ethylbenzonitrile in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethylbenzonitrile is an aromatic nitrile that possesses a cyano group capable of coordinating to metal centers, making it a potentially valuable ligand in the field of coordination chemistry. While specific research on this compound as a ligand is limited, its structural similarity to other 4-substituted benzonitriles, such as 4-methylbenzonitrile and 4-aminobenzonitrile, allows for the extrapolation of its coordination behavior and potential applications. This document provides detailed application notes and experimental protocols based on analogous systems to guide researchers in the synthesis, characterization, and exploration of this compound-metal complexes.

The nitrile group in this compound can act as a σ-donor through the nitrogen lone pair, and the π-system of the cyano group can also participate in π-backbonding with electron-rich metal centers. These coordination compounds are of interest for their potential applications in catalysis, materials science, and as models for biological systems.

Synthesis of this compound-Metal Complexes

The synthesis of metal complexes with this compound can be adapted from established procedures for other benzonitrile ligands. A common method involves the reaction of a metal salt with a labile ligand (e.g., a solvent molecule) in the presence of an excess of the this compound ligand. The following protocol is based on the synthesis of nickel(II) complexes with substituted benzonitriles.

Experimental Protocol: Synthesis of a Generic --INVALID-LINK--₂ Complex

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Thallium hexafluorophosphate (TlPF₆)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Preparation of the Nickel Precursor: In a nitrogen-filled glovebox, dissolve a nickel(II) halide (e.g., NiCl₂) in a minimal amount of a suitable solvent.

-

Chloride Abstraction: Add a solution of a halide abstracting agent, such as TlPF₆, in the same solvent to the nickel salt solution. A precipitate of the insoluble thallium halide (e.g., TlCl) will form.

-

Filtration: Filter the mixture to remove the precipitated thallium halide. The filtrate contains the solvated nickel(II) hexafluorophosphate complex.

-

Ligand Exchange: To the filtrate, add a large excess of this compound.

-

Reaction: Stir the reaction mixture at room temperature for several hours to allow for the exchange of the solvent ligands with this compound.

-

Precipitation: Precipitate the desired complex by adding a non-coordinating solvent, such as anhydrous diethyl ether.

-

Isolation and Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent mixture (e.g., acetonitrile/diethyl ether) can be performed for further purification.

Safety Precautions: Thallium salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.

Characterization of this compound-Metal Complexes

The coordination of this compound to a metal center can be confirmed and studied using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon coordination of this compound is the shift of the C≡N stretching frequency.

-

Free Ligand: The C≡N stretch in free benzonitriles typically appears in the range of 2220-2240 cm⁻¹.

-

Coordinated Ligand: Upon coordination to a metal center, the C≡N stretching frequency generally shifts to a higher wavenumber (positive shift). This is attributed to the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. For σ-coordinated nitriles, a positive shift of 20-45 cm⁻¹ is often observed.

Table 1: Representative IR Data for Substituted Benzonitrile Ligands and their Nickel(II) Complexes

| Compound | ν(C≡N) of Free Ligand (cm⁻¹) | ν(C≡N) of Complex (cm⁻¹) | Δν(C≡N) (cm⁻¹) |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆ | 2220 | 2265 | +45 |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄OCH₃)]PF₆ | 2225 | 2250 | +25 |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄CH₃)]PF₆ | 2228 | 2250 | +22 |

| Expected for [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄C₂H₅)]PF₆ | ~2228-2230 | ~2250-2255 | ~+22-25 |

Data is based on analogous compounds as specific data for this compound complexes is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes of this compound.

-

¹H NMR: Upon coordination, the signals of the aromatic protons of the this compound ligand will experience shifts. The magnitude and direction of these shifts depend on the nature of the metal center and the overall electronic structure of the complex. Protons closer to the coordination site (ortho protons) are generally more affected.

-

¹³C NMR: The carbon signals of the benzonitrile ring and the cyano group will also be shifted upon coordination. The change in the chemical shift of the cyano carbon can provide information about the electronic effects of coordination.

Table 2: Representative ¹H NMR Data for Protons of Substituted Benzonitrile Ligands in Nickel(II) Complexes

| Compound | δ (ortho-H) of Free Ligand (ppm) | δ (ortho-H) of Complex (ppm) | Δδ (ppm) |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆ | 6.65 | 5.96 | -0.69 |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄OCH₃)]PF₆ | 6.95 | 6.64 | -0.31 |

| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄CH₃)]PF₆ | 7.25 | 7.10 | -0.15 |

| Expected for [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄C₂H₅)]PF₆ | ~7.30 | ~7.15-7.20 | ~-0.10 to -0.15 |

Data is based on analogous compounds as specific data for this compound complexes is not available.

Note on Paramagnetic Complexes: For paramagnetic metal centers (e.g., some Ni(II) complexes), NMR spectra will exhibit very broad signals and large chemical shifts, which can be challenging to interpret but can provide information about the magnetic properties of the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Table 3: Representative Metal-Ligand Bond Lengths in a Substituted Benzonitrile Nickel(II) Complex

| Bond | Bond Length (Å) |

| Ni—P | 2.215(2) |

| Ni—N | 1.889(6) |

| N—C (cyano) | 1.144(9) |

| C—C (cyano-Ph) | 1.42(1) |

Data from the crystal structure of [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆.

Potential Applications

While specific applications for this compound complexes have not been extensively explored, based on the reactivity of similar nitrile-ligated metal complexes, several potential areas of application can be proposed.

Catalysis

-

Alkane Oxidation: Cobalt complexes with nitrile ligands have been shown to catalyze the air oxidation of alkanes under mild conditions.[1] The this compound ligand could be employed in similar systems to tune the catalyst's activity and selectivity.

-

Nitrile Hydration: Ruthenium complexes are known to catalyze the hydration of nitriles to amides.[2][3] The electronic properties of the this compound ligand could influence the efficiency of such catalytic transformations.

Experimental Protocol: General Procedure for Catalytic Hydration of an Aromatic Nitrile

Materials:

-

Ruthenium catalyst precursor

-

This compound (or other nitrile substrate)

-

Solvent (e.g., water, alcohol)

-

Base (if required by the catalyst)

Procedure:

-

In a reaction vessel, dissolve the ruthenium catalyst precursor in the chosen solvent.

-

Add the nitrile substrate to the solution.

-

If required, add a base to activate the catalyst.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by techniques such as GC or TLC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of a this compound-nickel complex.

Catalytic Cycle for Nitrile Hydration

Caption: A plausible catalytic cycle for the ruthenium-catalyzed hydration of a nitrile (RCN).

Logical Relationship of Characterization Techniques

Caption: Logical flow for the characterization of a new coordination complex.

References

- 1. Oxidation of alkanes by cobalt(II) salts of weakly coordinating anions (Journal Article) | OSTI.GOV [osti.gov]

- 2. Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Ethylbenzonitrile as a Precursor for a Novel Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction